molecular formula C17H16N2O2S2 B2967785 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896353-96-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2967785
CAS No.: 896353-96-1
M. Wt: 344.45
InChI Key: BVTLDLFVPUDILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . Benzothiazole derivatives have been extensively studied and demonstrate a broad spectrum of pharmacological properties, with a strong emphasis on their potential as anticancer agents . Research indicates that such compounds can be effective against various cancer cell lines, including mammary and ovarian tumour cell lines, through multiple mechanisms . Some closely related benzothiazole amide derivatives have also shown promise in inhibiting tumour-associated enzymes like carbonic anhydrase, which may serve as a pathway for developing agents against hypoxic tumours . The structure of this compound, which includes a 4-methoxy-7-methylbenzothiazole group linked to a 2-(methylthio)benzamide moiety, is characteristic of molecules explored for these purposes. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-10-8-9-12(21-2)14-15(10)23-17(18-14)19-16(20)11-6-4-5-7-13(11)22-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLDLFVPUDILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, with CAS number 886947-17-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 334.42 g/mol
  • IUPAC Name : this compound

1. Enzyme Inhibition

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant enzyme inhibition properties. For instance, studies have shown that compounds with similar structures can inhibit tyrosinase activity, which is crucial in melanin production and associated with conditions like hyperpigmentation and melanoma.

CompoundEnzyme TargetIC₅₀ (µM)
3eTyrosinase46.9

This data suggests that modifications to the benzothiazole structure can lead to enhanced inhibitory effects on tyrosinase, indicating potential for cosmetic or therapeutic applications in skin disorders .

2. Receptor Modulation

This compound has been identified as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. In vitro studies demonstrated that this compound exhibited an EC₅₀ value of 1.3 µM, indicating moderate potency. It was noted for its ability to shift the agonist concentration-response curve leftward by 14.6-fold, which signifies a significant enhancement in receptor activity .

3. Antimicrobial Activity

The compound's derivatives have also been screened for antimicrobial properties against various pathogens. For example, certain benzothiazole derivatives demonstrated notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .

Case Study: M4 Receptor Modulation

A study focused on the discovery of M4 positive allosteric modulators highlighted the synthesis and evaluation of various benzothiazole derivatives. The findings revealed that compounds retaining specific functional groups exhibited enhanced receptor modulation capabilities. The structure-activity relationship (SAR) analysis emphasized the importance of the methoxy and methyl groups on the benzothiazole ring for optimal activity .

Research Findings on Enzyme Inhibition

In another study investigating enzyme inhibitors, the compound was part of a broader investigation into benzothiazole sulfonate derivatives. These derivatives were synthesized and tested for their inhibitory effects on various enzymes, including tyrosinase and others involved in metabolic pathways relevant to cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d]thiazole Ring

ML293 (N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-isonicotinamide)
  • Structural Difference : Replaces the 2-(methylthio)benzamide group with an isonicotinamide (pyridine-4-carboxamide) moiety.
  • Functional Impact : ML293 acts as a selective positive allosteric modulator of the muscarinic M4 receptor with enhanced brain penetrance, demonstrating that the amide substituent critically influences receptor specificity .
  • Key Data :
    • Bioactivity: IC₅₀ = 230 nM for M4 receptor modulation .
    • LogP: 3.2 (predicted), indicating moderate lipophilicity.
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7)
  • Structural Difference : Positions methoxy groups at the 4-benzamide and 6-benzo[d]thiazole positions instead of 4-methoxy-7-methyl.

Fluorinated Benzamide Derivatives (TOZ Series)

Compounds such as TOZ5 (4-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide) and TOZ6 (2-fluoro analog) exhibit:

  • Structural Differences: Fluorine atoms at positions 4 or 2 on the benzamide ring, and a morpholino group replacing the methyl group at position 6.
  • Functional Impact: Fluorination increases electronegativity, improving metabolic stability. The morpholino group enhances solubility (TOZ5: 45% yield; TOZ6: 86% yield) .
Table 1: Comparative Physicochemical Properties
Compound Substituents (Benzo[d]thiazole) Amide Modification Yield (%) LogP (Predicted)
Target Compound 4-OCH₃, 7-CH₃ 2-SCH₃ benzamide N/A 3.5
ML293 4-OCH₃, 7-CH₃ Isonicotinamide N/A 3.2
TOZ5 4-OCH₃, 7-morpholino 4-F benzamide 45 2.8
TOZ6 4-OCH₃, 7-morpholino 2-F benzamide 86 2.9

Sulfonamide and Sulfur-Containing Analogs

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(2-(methylthio)pyrimidin-4-yl)thiophene-2-sulfonamide (Compound 99)
  • Structural Difference : Replaces benzamide with a sulfonamide group and introduces a pyrimidine-thioether chain.
  • Functional Impact : Enhanced inhibition of anthrax lethal factor (Ki = 120 nM) due to sulfonamide’s strong electron-withdrawing effects .
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide (CAS 955222-91-0)
  • Structural Difference : Chlorobenzenesulfonamide replaces benzamide.
  • Functional Impact : Increased hydrophilicity (LogP = 2.1) compared to the target compound, favoring renal excretion .

NMR Spectral Comparisons

N-(6-Aminobenzo[d]thiazol-2-yl)benzamide ()
  • 1H NMR Shifts :
    • NH₂ group: 5.18 ppm (singlet).
    • Aromatic protons: 6.71–8.10 ppm.
  • Contrast with Target Compound : The absence of methoxy and methylthio groups simplifies the aromatic region, while the target compound’s 4-OCH₃ and 7-CH₃ groups introduce distinct upfield shifts (e.g., OCH₃ ~3.8 ppm) .

Q & A

Q. How can researchers optimize the synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide to improve yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Coupling Reactions : Utilize substituted 2-aminobenzothiazoles with activated carboxylic acid derivatives (e.g., 2-(methylthio)benzoyl chloride) in polar aprotic solvents like DMF or DCM, with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Recrystallization from ethanol or methanol yields pure compounds (78–90% yields). Monitor reaction progress via TLC and confirm purity using melting point analysis (reported range: 99.9–177.2°C) .
  • Analytical Validation : Confirm structure with 1H^1H-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, methylthio groups at δ 2.5 ppm) and HRMS (e.g., molecular ion [M+H]+^+ with <2 ppm error) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR identify substituent environments (e.g., benzo[d]thiazole C2 resonance at δ 165–170 ppm, methylthio S-CH3_3 at δ 2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C17_{17}H15_{15}N2_2O2_2S2_2) with exact mass matching (<2 ppm error) .
  • Melting Point Analysis : Compare observed values (e.g., 145–150°C) to literature to assess purity .

Advanced Research Questions

Q. How can researchers evaluate the compound’s activity as a selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM)?

Methodological Answer:

  • Calcium Mobilization Assays : Use CHO cells expressing human M4 receptors. Pre-incubate cells with Fluoro-4 AM dye, then measure intracellular Ca2+^{2+} flux upon co-administration of ACh (EC20_{20}) and test compound. Normalize responses to maximal ACh (1 mM) and calculate EC50_{50} values (e.g., ML293: EC50_{50} = 0.3 µM) .
  • Selectivity Profiling : Test against M1–M5 subtypes. For example, ML293 shows >100-fold selectivity for M4 over M1/M3 in fold-shift assays .

Q. What pharmacokinetic (PK) parameters should be prioritized for in vitro profiling to predict in vivo efficacy?

Methodological Answer:

  • Microsomal Stability : Measure intrinsic clearance (CLINT_{\text{INT}}) in human and rat liver microsomes (e.g., 14.9 and 48.5 mL/min/kg, respectively) to estimate hepatic extraction .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to determine unbound fractions (e.g., 1.0% in human plasma vs. 3.2% in rat plasma) .
  • Brain Penetration : Assess brain homogenate binding (e.g., 0.9% unbound) to predict CNS availability .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in pharmacological data?

Methodological Answer:

  • Core Modifications : Replace the benzo[d]thiazole with thiazolo[5,4-b]pyridine reduces M4 activity, highlighting the necessity of the 4-methoxy-7-methyl substitution for receptor engagement .
  • Amide Isosteres : Sulfonamide or urea replacements (e.g., compound 35) show weak activity (<40% modulation), emphasizing the critical role of the benzamide moiety .
  • Validation : Pair SAR with molecular docking to map interactions (e.g., hydrophobic pockets in M4’s allosteric site) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.